molecular formula C17H22NPS B4997331 N-(diphenylphosphinothioylmethyl)-N-ethylethanamine

N-(diphenylphosphinothioylmethyl)-N-ethylethanamine

Cat. No.: B4997331
M. Wt: 303.4 g/mol
InChI Key: QZSSZXVTIQLQTB-UHFFFAOYSA-N
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Description

N-(diphenylphosphinothioylmethyl)-N-ethylethanamine is an organophosphorus compound characterized by the presence of a phosphinothioyl group attached to a diphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylphosphinothioylmethyl)-N-ethylethanamine typically involves the reaction of diphenylphosphine with an appropriate thioylating agent, followed by the introduction of the ethylethanamine moiety. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylphosphinothioylmethyl)-N-ethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine or phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylethanamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions employed.

Scientific Research Applications

N-(diphenylphosphinothioylmethyl)-N-ethylethanamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(diphenylphosphinothioylmethyl)-N-ethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, affecting the molecular pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Lacks the thioyl and ethylethanamine groups, making it less versatile in certain reactions.

    Triphenylphosphine: Contains an additional phenyl group, which can affect its reactivity and binding properties.

    Phosphinothioyl derivatives: Similar compounds with different substituents on the phosphinothioyl group, affecting their chemical and biological properties.

Uniqueness

N-(diphenylphosphinothioylmethyl)-N-ethylethanamine is unique due to its specific combination of functional groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and modifications.

Properties

IUPAC Name

N-(diphenylphosphinothioylmethyl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NPS/c1-3-18(4-2)15-19(20,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSSZXVTIQLQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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